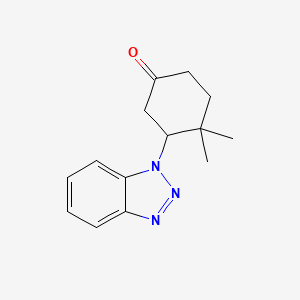
3-(1H-1,2,3-Benzotriazol-1-yl)-4,4-dimethylcyclohexan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1H-1,2,3-Benzotriazol-1-yl)-4,4-dimethylcyclohexan-1-one is a compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their diverse applications in medicinal chemistry, material sciences, and as synthetic auxiliaries in organic synthesis
准备方法
One common method involves the reaction of 4,4-dimethylcyclohexanone with benzotriazole in the presence of a suitable catalyst under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
化学反应分析
3-(1H-1,2,3-Benzotriazol-1-yl)-4,4-dimethylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
3-(1H-1,2,3-Benzotriazol-1-yl)-4,4-dimethylcyclohexan-1-one has several scientific research applications:
作用机制
The mechanism of action of 3-(1H-1,2,3-Benzotriazol-1-yl)-4,4-dimethylcyclohexan-1-one involves its interaction with specific molecular targets and pathways. The benzotriazole moiety is known to form π–π stacking interactions and hydrogen bonds with enzymes and receptors in biological systems . These interactions can modulate the activity of target proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
3-(1H-1,2,3-Benzotriazol-1-yl)-4,4-dimethylcyclohexan-1-one can be compared with other benzotriazole derivatives, such as:
1-(1H-1,2,3-Benzotriazol-1-yl)-2-phenylethanone: Known for its applications in medicinal chemistry and material sciences.
1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylpropan-1-one: Used as a synthetic intermediate in organic synthesis.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it suitable for a wide range of applications.
生物活性
3-(1H-1,2,3-Benzotriazol-1-yl)-4,4-dimethylcyclohexan-1-one is a benzotriazole derivative that has garnered attention due to its potential biological activities. Benzotriazoles are known for their diverse applications in pharmaceuticals, agriculture, and materials science. This article reviews the biological activity of this specific compound, focusing on its antimicrobial, anti-inflammatory, and potential toxicological effects.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and structure:
- Molecular Formula : C14H17N3O
- Molecular Weight : 245.31 g/mol
The structure includes a benzotriazole moiety linked to a cyclohexanone ring, which may contribute to its biological properties.
Antimicrobial Activity
Research indicates that benzotriazole derivatives exhibit varying degrees of antimicrobial activity. In a study assessing the antibacterial effects of various benzotriazole compounds, this compound demonstrated moderate antibacterial properties against several bacterial strains including Escherichia coli and Bacillus subtilis . The mechanism of action is believed to involve interference with bacterial cell wall synthesis or function.
Table 1: Antibacterial Activity of Benzotriazole Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| 3-(1H-benzotriazol-1-yl)-2-(heterocyclyl)ethanones | Bacillus subtilis | 16 µg/mL |
| Benzotriazole derivatives (general) | Pseudomonas fluorescens | 64 µg/mL |
Anti-inflammatory Effects
Benzotriazoles have also been studied for their anti-inflammatory properties. In vitro studies have shown that certain derivatives can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages . This suggests that this compound may possess similar anti-inflammatory capabilities.
Toxicological Concerns
Despite their beneficial properties, benzotriazoles can pose environmental and health risks. A recent study highlighted the developmental toxicity of benzotriazoles in zebrafish embryos. Exposure led to significant morphometric alterations and impaired acetylcholinesterase activity . This raises concerns regarding the safety of using such compounds in consumer products or pharmaceuticals.
Case Studies
Several case studies have investigated the biological activities of benzotriazole derivatives:
- Antimicrobial Screening : A comprehensive screening of various benzotriazole compounds showed that those with larger hydrophobic groups exhibited enhanced antibacterial activity. The study concluded that structural modifications could optimize antimicrobial efficacy .
- Inflammation Model : Research involving macrophage cell lines demonstrated that specific benzotriazole derivatives could reduce inflammatory markers significantly when compared to control groups treated with pro-inflammatory agents .
属性
IUPAC Name |
3-(benzotriazol-1-yl)-4,4-dimethylcyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-14(2)8-7-10(18)9-13(14)17-12-6-4-3-5-11(12)15-16-17/h3-6,13H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOMFOUDIIHKLOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)CC1N2C3=CC=CC=C3N=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













